molecular formula C16H16N2O5 B255371 N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide

Cat. No. B255371
M. Wt: 316.31 g/mol
InChI Key: CGYBBROHPKWKHY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide, also known as HOCBD, is a compound with potential applications in scientific research. It is a hydrazone derivative of 3,4-dimethoxybenzohydrazide and has been synthesized using various methods.

Mechanism of Action

The precise mechanism of action of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide may exert its anti-cancer effects by inhibiting the activity of topoisomerase IIα. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the liver and brain. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been reported to have neuroprotective effects and enhance memory and learning in mice.

Advantages and Limitations for Lab Experiments

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is also soluble in organic solvents, which makes it suitable for use in various assays. However, the limitations of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide include its low water solubility, which may limit its potential use in in vivo studies.

Future Directions

There are several future directions for the use of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide in scientific research. One potential application is in the development of novel anti-cancer drugs. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has shown promising anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of inflammatory diseases. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential use in the treatment of inflammatory diseases. Additionally, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has potential applications in the development of novel antimicrobial agents. Further studies are needed to determine the mechanism of action of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide against bacteria and fungi and its potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising anti-cancer, anti-inflammatory, and antimicrobial activities. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments, including its stability and solubility in organic solvents. However, further studies are needed to determine its efficacy in vivo and its potential use in the development of novel drugs for cancer, inflammatory diseases, and infectious diseases.

Synthesis Methods

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-methanol. The synthesis of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is a multi-step process that requires careful attention to detail and purification to obtain a pure compound.

Scientific Research Applications

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have antimicrobial activities against various bacteria and fungi.

properties

Product Name

N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C16H16N2O5/c1-22-14-6-4-10(7-15(14)23-2)16(21)18-17-9-11-3-5-12(19)8-13(11)20/h3-9,17,20H,1-2H3,(H,18,21)/b11-9+

InChI Key

CGYBBROHPKWKHY-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NN/C=C/2\C=CC(=O)C=C2O)OC

SMILES

COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC

Origin of Product

United States

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